Dimethyl(3-methoxypropyl)phosphoramidate
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Overview
Description
Dimethyl(3-methoxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their unique chemical properties and diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of Dimethyl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. Common methods include:
Salt Elimination: This involves the reaction of a phosphoramidic acid derivative with a suitable base to eliminate a salt and form the desired phosphoramidate.
Oxidative Cross-Coupling: This method involves the coupling of a phosphine oxide with an amine in the presence of an oxidizing agent.
Azide Reduction: This involves the reduction of a phosphoramidate azide intermediate to form the desired product.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated compound to form the phosphoramidate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This involves the reaction of a phosphoramidate with an aldehyde and a dienophile to form the desired product.
Chemical Reactions Analysis
Dimethyl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate to its corresponding amine.
Substitution: The compound can undergo substitution reactions where the methoxypropyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl(3-methoxypropyl)phosphoramidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug or prodrug in pharmaceutical applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Dimethyl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphoryl group to various substrates. This can affect enzyme activity, signal transduction pathways, and other biochemical processes .
Comparison with Similar Compounds
Dimethyl(3-methoxypropyl)phosphoramidate can be compared with other similar phosphoramidates, such as:
- Dimethyl(2-methoxyethyl)phosphoramidate
- Dimethyl(4-methoxybutyl)phosphoramidate
- Dimethyl(3-ethoxypropyl)phosphoramidate
These compounds share similar chemical structures but differ in their alkyl substituents. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct and suitable for particular applications .
Properties
CAS No. |
35807-20-6 |
---|---|
Molecular Formula |
C6H16NO4P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
N-dimethoxyphosphoryl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C6H16NO4P/c1-9-6-4-5-7-12(8,10-2)11-3/h4-6H2,1-3H3,(H,7,8) |
InChI Key |
DEGSOPPOEDAVLB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNP(=O)(OC)OC |
Origin of Product |
United States |
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